molecular formula C16H12ClN7O B14927831 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14927831
M. Wt: 353.76 g/mol
InChI Key: QGQAZAWLDAUJNI-UHFFFAOYSA-N
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Description

N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. The presence of the chlorobenzyl group and the triazolopyrimidine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.

    Introduction of the chlorobenzyl group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Formation of the triazolopyrimidine scaffold: The chlorobenzyl-pyrazole intermediate is then reacted with a triazole derivative under cyclization conditions to form the triazolopyrimidine scaffold.

    Introduction of the carboxamide group: Finally, the triazolopyrimidine intermediate is reacted with an appropriate amine to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives at the chlorobenzyl group.

Scientific Research Applications

N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in cell signaling.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity. This can lead to the modulation of various cellular pathways, resulting in its observed biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine scaffold and exhibit similar biological activities.

    Triazolopyrimidine derivatives: These compounds have the triazolopyrimidine scaffold and are also studied for their enzyme inhibitory activities.

    Chlorobenzyl derivatives: Compounds with the chlorobenzyl group often exhibit similar chemical reactivity and biological activities.

The uniqueness of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of these structural features, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H12ClN7O

Molecular Weight

353.76 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12ClN7O/c17-12-5-2-1-4-11(12)10-23-9-6-13(21-23)19-15(25)14-20-16-18-7-3-8-24(16)22-14/h1-9H,10H2,(H,19,21,25)

InChI Key

QGQAZAWLDAUJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl

Origin of Product

United States

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